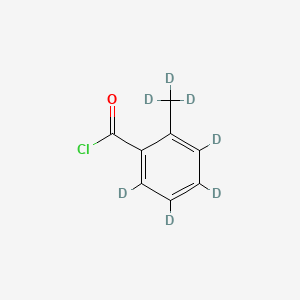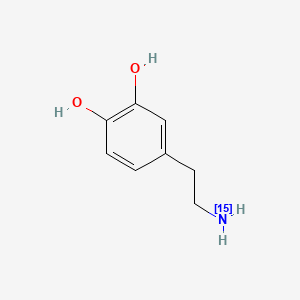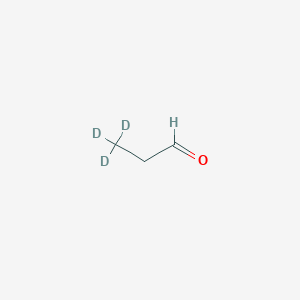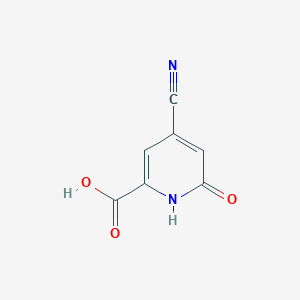
Micafungin Sodium Stereoisomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Micafungin sodium stereoisomer is a semisynthetic echinocandin antifungal agent. It is primarily used to treat invasive candidiasis and as prophylaxis against Candida infections in patients undergoing hematopoietic stem cell transplantation. This compound works by inhibiting the synthesis of 1,3-beta-D-glucan, an essential component of the fungal cell wall .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of micafungin sodium involves the conversion of micafungin acid to its sodium salt. This is achieved by mixing a weak base with an aqueous solution containing micafungin acid or a mixed aqueous solution containing the compound and an organic solvent . Another method involves stirring a solution of micafungin in alcohol, such as methanol, and then adding an aqueous solution of sodium 2-ethylhexanoate at low temperatures (0-5°C) and stirring the mixture for 16 hours at room temperature .
Industrial Production Methods: Industrial production of micafungin sodium typically follows the synthetic routes mentioned above but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Micafungin sodium stereoisomer undergoes several types of chemical reactions, including:
Oxidation: Conversion of micafungin to its oxidized forms.
Reduction: Reduction of micafungin intermediates during synthesis.
Substitution: Substitution reactions involving the modification of side chains.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various organic solvents and catalysts are employed depending on the specific reaction.
Major Products: The major products formed from these reactions include various intermediates and derivatives of micafungin, which are further processed to obtain the final this compound .
Applications De Recherche Scientifique
Micafungin sodium stereoisomer has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying echinocandin antifungals and their synthesis.
Biology: Investigated for its effects on fungal cell wall synthesis and its potential as a tool for studying fungal biology.
Mécanisme D'action
Micafungin sodium stereoisomer exerts its antifungal effects by inhibiting the enzyme 1,3-beta-D-glucan synthase. This enzyme is crucial for the synthesis of 1,3-beta-D-glucan, a key component of the fungal cell wall. By inhibiting this enzyme, micafungin disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell lysis . This mechanism is unique to echinocandins and does not affect mammalian cells, making micafungin highly selective and well-tolerated .
Comparaison Avec Des Composés Similaires
Caspofungin: Another echinocandin antifungal with a similar mechanism of action but different pharmacokinetic properties.
Anidulafungin: Similar to micafungin but with a longer half-life and different metabolic pathways.
Rezafungin: A newer echinocandin with extended dosing intervals.
Uniqueness: Micafungin sodium stereoisomer is unique due to its specific inhibition of 1,3-beta-D-glucan synthase and its favorable pharmacokinetic profile, which allows for effective treatment of invasive fungal infections with minimal side effects .
Propriétés
Formule moléculaire |
C56H70N9NaO23S |
|---|---|
Poids moléculaire |
1292.3 g/mol |
Nom IUPAC |
sodium;[5-[(1S,2S)-2-[(3S,6S,11R,18S,20S,21R,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[3-(4-pentoxyphenyl)-1,2-oxazol-5-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate |
InChI |
InChI=1S/C56H71N9O23S.Na/c1-4-5-6-17-86-32-14-11-27(12-15-32)33-21-39(87-63-33)28-7-9-29(10-8-28)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76;/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85);/q;+1/p-1/t25-,26+,31+,34-,35?,37+,38-,42?,43-,44-,45?,46-,47-,48-,52+;/m0./s1 |
Clé InChI |
SFNPJZNSSHOZRK-LJOBCPQKSA-M |
SMILES isomérique |
CCCCCOC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@@H]([C@H](NC(=O)C5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)C6C[C@H](CN6C(=O)C(NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)[C@@H](CC(=O)N)O)C)O)O)O.[Na+] |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)C(CC(=O)N)O)C)O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(8R,9R,13S,14R,17S)-17-ethynyl-1,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13436479.png)






![methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-(3-methylsulfonyloxypropyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13436506.png)
![Ethyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate](/img/structure/B13436514.png)
![2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13436526.png)

